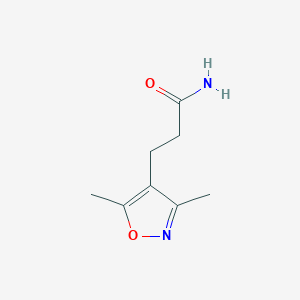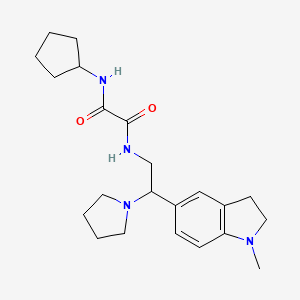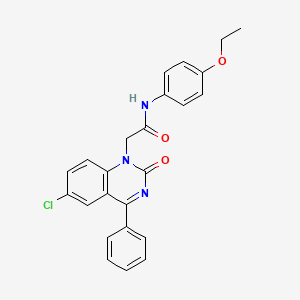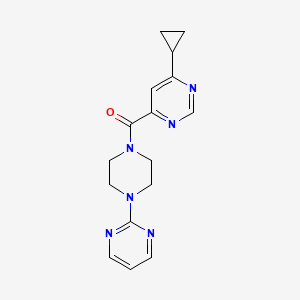![molecular formula C14H13ClN2O3S B2831809 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime CAS No. 339105-53-2](/img/structure/B2831809.png)
3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, an oxopropanal group, which is a three-carbon chain with a terminal carbonyl group, and a thiazolyl group, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains an oxime group, which is a functional group containing a carbon-nitrogen double bond with the nitrogen attached to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the aromatic phenyl ring and the heterocyclic thiazolyl ring could potentially allow for interesting electronic and steric interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the oxopropanal group could undergo nucleophilic addition reactions at the carbonyl carbon, while the aromatic methoxyphenyl and thiazolyl groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the oxime and the carbonyl group in oxopropanal could enhance its solubility in polar solvents .作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different mechanisms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects due to their diverse biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of thiazole derivatives .
实验室实验的优点和局限性
One of the advantages of using CMOT in lab experiments is its high purity, which ensures reproducibility of results. Additionally, CMOT has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of using CMOT is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on CMOT. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. Additionally, CMOT has been found to exhibit antitumor activity, and further research is needed to explore its potential as a cancer treatment. Finally, the development of more cost-effective synthesis methods for CMOT may increase its accessibility for scientific research.
合成方法
The synthesis of CMOT involves the reaction of 3-(4-methoxyphenyl)-3-oxopropanal with 2-chloro-1,3-thiazole-5-carbaldehyde in the presence of sodium hydride and acetic acid. The reaction yields CMOT as a yellow solid with a high purity of up to 98%. The synthesis method has been optimized to produce CMOT in large quantities, making it readily available for scientific research.
科学研究应用
CMOT has been found to exhibit several biological activities that make it a promising therapeutic agent. It has been shown to possess potent anti-inflammatory, antioxidant, and antitumor activities. Additionally, CMOT has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
安全和危害
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by organizations such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .
属性
IUPAC Name |
(3E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxyimino]-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-19-11-4-2-10(3-5-11)13(18)6-7-17-20-9-12-8-16-14(15)21-12/h2-5,7-8H,6,9H2,1H3/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMIQRVZQXVUSL-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC=NOCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C/C=N/OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831729.png)
![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)


![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-nitrobenzamide](/img/structure/B2831736.png)
![2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2831737.png)




![3-[2-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2831745.png)

